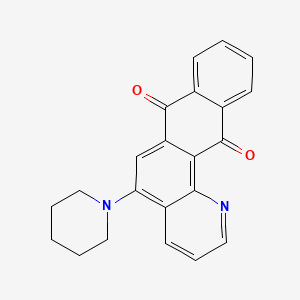![molecular formula C12H26O9 B14712011 1,2-Propanediol, 3,3'-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- CAS No. 21872-45-7](/img/structure/B14712011.png)
1,2-Propanediol, 3,3'-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- is a complex organic compound with the molecular formula C12H26O9. It is characterized by its multiple hydroxyl groups and ether linkages, making it a versatile molecule in various chemical applications . This compound is known for its unique structure, which includes six hydroxyl groups, two primary alcohols, four secondary alcohols, and three aliphatic ethers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- typically involves the reaction of 1,2-propanediol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. Catalysts such as sodium hydroxide or potassium hydroxide are commonly used to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are employed for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Simpler alcohols.
Substitution: Halides, esters, or other substituted derivatives.
Aplicaciones Científicas De Investigación
1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- involves its ability to form hydrogen bonds with other molecules. This property allows it to interact with various molecular targets, including proteins and nucleic acids, thereby influencing their structure and function. The compound’s multiple hydroxyl groups enable it to participate in a wide range of biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dipropylene glycol: Similar in structure but with fewer hydroxyl groups.
Oxybis-2-hydroxy-3,1-propanediyl dioctadecanoate: Contains long-chain fatty acids, making it more hydrophobic.
Oxybis-2-hydroxy-3,1-propanediyl diacetate: Contains acetate groups, altering its reactivity and solubility.
Uniqueness
1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- is unique due to its high number of hydroxyl groups and ether linkages, which provide it with exceptional versatility in chemical reactions and applications. Its ability to form multiple hydrogen bonds makes it particularly useful in applications requiring strong intermolecular interactions .
Propiedades
Número CAS |
21872-45-7 |
|---|---|
Fórmula molecular |
C12H26O9 |
Peso molecular |
314.33 g/mol |
Nombre IUPAC |
3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol |
InChI |
InChI=1S/C12H26O9/c13-1-9(15)3-19-5-11(17)7-21-8-12(18)6-20-4-10(16)2-14/h9-18H,1-8H2 |
Clave InChI |
UAOXGVSADMLCFK-UHFFFAOYSA-N |
SMILES canónico |
C(C(COCC(COCC(COCC(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


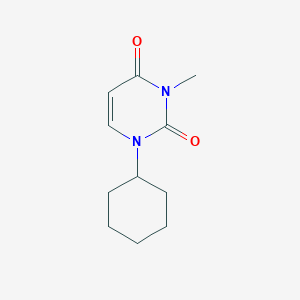
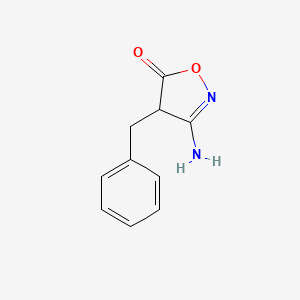
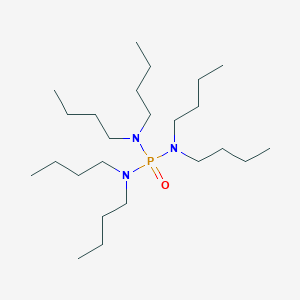

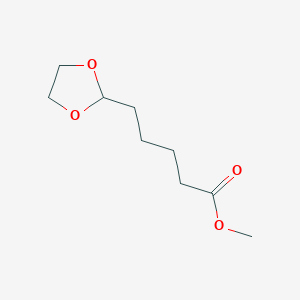
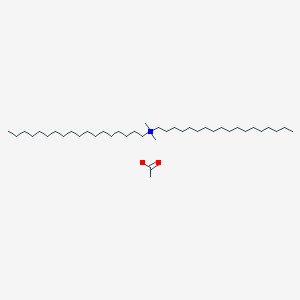
![Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14711958.png)
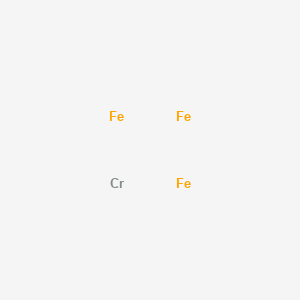
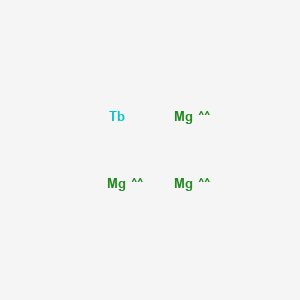
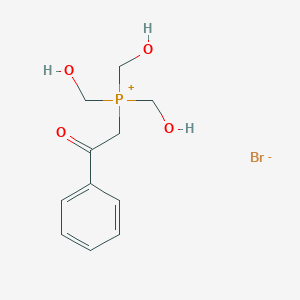
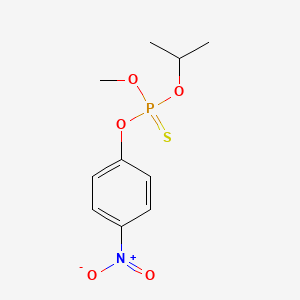

![[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid](/img/structure/B14712007.png)
